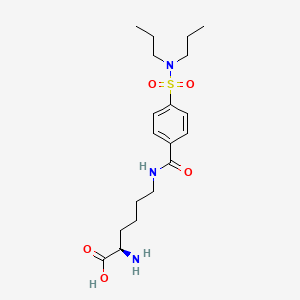
Anticancer agent 191
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anticancer agent 191 is a derivative of probenecid, designed to inhibit cancer cell efflux mechanisms. It targets P-glycoprotein, breast cancer resistance protein, and multiple multidrug resistance proteins, increasing the accumulation of vinblastine in cancer cells . This compound is used primarily in cancer research to overcome drug resistance and enhance the efficacy of chemotherapeutic agents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 191 involves the derivatization of probenecid. The specific synthetic routes and reaction conditions are proprietary and not widely published. general synthetic methods for similar compounds often involve multi-step organic synthesis, including functional group modifications and coupling reactions under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not explicitly detailed in the available literature. Typically, such compounds are produced using scalable organic synthesis techniques, ensuring high purity and yield. The process may involve batch or continuous flow synthesis, followed by purification steps such as crystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Anticancer agent 191 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.
Reduction: This reaction can reduce specific functional groups, impacting the compound’s stability and reactivity.
Substitution: This reaction involves replacing one functional group with another, which can modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs with potentially different biological activities .
Applications De Recherche Scientifique
Anticancer agent 191 has several scientific research applications:
Chemistry: It is used to study the mechanisms of drug resistance and the development of new anticancer agents.
Biology: Researchers use it to investigate cellular efflux mechanisms and the role of multidrug resistance proteins in cancer cells.
Medicine: It is employed in preclinical studies to enhance the efficacy of chemotherapeutic agents and overcome drug resistance.
Mécanisme D'action
Anticancer agent 191 exerts its effects by inhibiting P-glycoprotein, breast cancer resistance protein, and multiple multidrug resistance proteins. These proteins are involved in the efflux of chemotherapeutic agents from cancer cells, leading to drug resistance. By inhibiting these proteins, this compound increases the intracellular concentration of chemotherapeutic agents like vinblastine, enhancing their efficacy. The molecular targets and pathways involved include the ATP-binding cassette transporters and related signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Probenecid: The parent compound, used primarily as a uricosuric agent.
Verapamil: A calcium channel blocker that also inhibits P-glycoprotein.
Quinidine: An antiarrhythmic agent with P-glycoprotein inhibitory activity.
Uniqueness
Anticancer agent 191 is unique due to its specific design to inhibit multiple efflux proteins simultaneously, making it more effective in overcoming drug resistance compared to other similar compounds. Its ability to increase the accumulation of chemotherapeutic agents in cancer cells sets it apart from other inhibitors .
Propriétés
Formule moléculaire |
C19H31N3O5S |
|---|---|
Poids moléculaire |
413.5 g/mol |
Nom IUPAC |
(2R)-2-amino-6-[[4-(dipropylsulfamoyl)benzoyl]amino]hexanoic acid |
InChI |
InChI=1S/C19H31N3O5S/c1-3-13-22(14-4-2)28(26,27)16-10-8-15(9-11-16)18(23)21-12-6-5-7-17(20)19(24)25/h8-11,17H,3-7,12-14,20H2,1-2H3,(H,21,23)(H,24,25)/t17-/m1/s1 |
Clé InChI |
JVCNXXFGGVDPON-QGZVFWFLSA-N |
SMILES isomérique |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCCC[C@H](C(=O)O)N |
SMILES canonique |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCCCC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(hydroxycarbamoyl)-4-methoxyphenyl]-6-(phenoxymethyl)pyridine-2-carboxamide](/img/structure/B12377089.png)
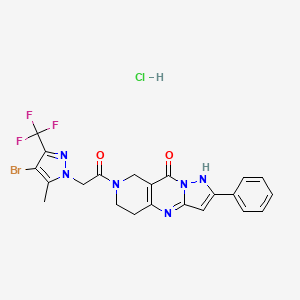
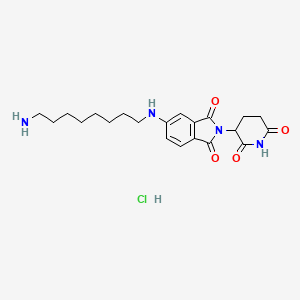
![2-amino-N-[3-[(5S)-5-ethyl-5-hydroxy-6,10-dioxo-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]propoxymethyl]acetamide](/img/structure/B12377099.png)
![methyl 2-[4-[[10-(10-cyano-5,9-dimethyl-7,7-dioxo-3,7λ6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)-5,9-dimethyl-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]methoxymethyl]triazol-1-yl]acetate](/img/structure/B12377110.png)
![2-[[(2S,3S)-3-[(1R)-1-(3,5-dichlorophenyl)-2-hydroxyethoxy]-2-phenylpiperidin-1-yl]methyl]-3H-benzimidazole-5-carboxylic acid](/img/structure/B12377118.png)
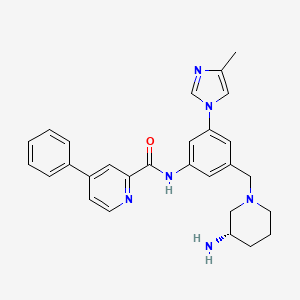
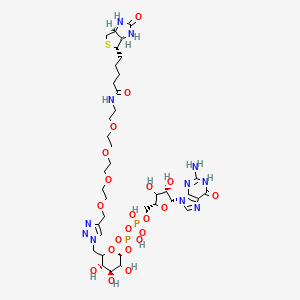
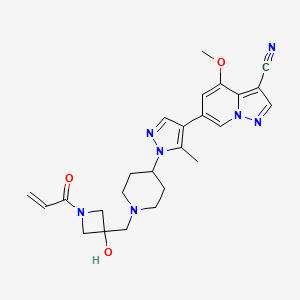


![N-[(E)-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methylideneamino]-4-nitro-2,1,3-benzoxadiazol-7-amine](/img/structure/B12377151.png)


